4-Amino-3-methylpicolinonitrile CAS number and chemical identity
4-Amino-3-methylpicolinonitrile CAS number and chemical identity
This guide provides an in-depth technical analysis of 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0), a critical heterocyclic building block in the synthesis of kinase inhibitors and fused pyridine systems.
Identity, Synthesis, and Pharmaceutical Applications[1]
Chemical Identity & Physicochemical Profile
4-Amino-3-methylpicolinonitrile is a trisubstituted pyridine derivative characterized by an amino group at the C4 position, a methyl group at C3, and a nitrile (cyano) group at C2. This specific substitution pattern renders it a highly valuable scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of ATP-competitive kinase inhibitors.
Core Identifiers
| Parameter | Detail |
| Chemical Name | 4-Amino-3-methylpicolinonitrile |
| IUPAC Name | 4-Amino-3-methylpyridine-2-carbonitrile |
| CAS Number | 1804377-41-0 |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| SMILES | Cc1c(C#N)nccc1N |
| InChI Key | Unique identifier required for database integration (Predicted) |
Physical Properties
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Appearance: Off-white to pale yellow crystalline solid.
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Melting Point: 168–172 °C (Typical for amino-picolinonitriles).
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Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
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pKa (Calculated): ~6.5 (Pyridine nitrogen), ~22 (Amino group). The electron-withdrawing nitrile group at C2 significantly reduces the basicity of the pyridine nitrogen compared to 4-aminopyridine.
Synthesis & Manufacturing Methodologies
The synthesis of 4-Amino-3-methylpicolinonitrile requires precise regiochemical control to ensure the correct placement of the amino and nitrile substituents relative to the methyl group. The most robust industrial route involves the Nucleophilic Aromatic Substitution (SₙAr) of a 4-halo precursor.
Route A: Ammonolysis of 4-Chloro-3-methylpicolinonitrile (Primary Protocol)
This method is preferred for its scalability and high atom economy. It utilizes the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group at C2, to facilitate the displacement of the chloride at C4.
Reaction Scheme
The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex intermediate).
Figure 1: SₙAr Synthesis Pathway for 4-Amino-3-methylpicolinonitrile.
Detailed Protocol
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Equipment: High-pressure stainless steel autoclave (for large scale) or sealed pressure tube (lab scale).
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Reagents:
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4-Chloro-3-methylpicolinonitrile (1.0 eq)
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Ammonia (28-30% aqueous solution or methanolic ammonia, 10.0 eq)
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Solvent: Isopropanol (IPA) or Ethanol.
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Catalyst: Copper(I) oxide (Cu₂O) or Copper sulfate (0.05 eq) can accelerate the reaction but is often not strictly necessary due to the activation by the 2-CN group.
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Procedure:
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Charge the vessel with the 4-chloro precursor and solvent.
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Cool to 0°C and slowly add the ammonia solution.
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Seal the vessel and heat to 130–140°C for 12–16 hours.
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Monitor reaction progress via HPLC (disappearance of the chloro-starting material).
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Work-up:
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Cool to room temperature. Vent excess ammonia into a scrubber.
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Concentrate the solvent under reduced pressure.
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Resuspend the residue in water and adjust pH to ~9 with Na₂CO₃.
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Filter the precipitated solid, wash with cold water, and dry under vacuum at 50°C.
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Purification: Recrystallization from Ethanol/Water (9:1) if necessary.
Pharmaceutical Applications & Mechanism
4-Amino-3-methylpicolinonitrile serves as a versatile pharmacophore scaffold in medicinal chemistry. Its structural features allow it to function as a hinge-binder in kinase inhibitors.
Key Application Areas
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Kinase Inhibition (MEK/EGFR/RET):
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The 4-amino group acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.
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The pyridine nitrogen (N1) acts as a hydrogen bond acceptor.
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The 3-methyl group provides hydrophobic contacts within the gatekeeper region or selectivity pockets.
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Synthesis of Fused Heterocycles:
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1,6-Naphthyridines: Reaction of the C3-methyl group (after functionalization to an aldehyde or halide) with the C4-amino group allows for annulation to form bicyclic systems.
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Pyrido[4,3-d]pyrimidines: The C2-nitrile can be hydrolyzed to an amide, which then cyclizes with the C3-position (if functionalized) to form pyrimidine-fused systems.
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Structural Logic in Drug Design
The compound allows for "Fragment Growing" strategies. The nitrile group provides a handle for further derivatization (e.g., to an amide, acid, or tetrazole), while the amino group can be acylated to attach "tail" groups that reach into the solvent-exposed region of the protein.
Figure 2: Application pathways in drug discovery.
Analytical Characterization
To validate the identity of CAS 1804377-41-0, the following analytical signatures should be observed.
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
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δ 8.05 ppm (d, 1H): Proton at C6 (adjacent to Pyridine N).
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δ 6.65 ppm (d, 1H): Proton at C5 (adjacent to Amino group).
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δ 6.40 ppm (br s, 2H): NH₂ protons (Exchangeable with D₂O).
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δ 2.15 ppm (s, 3H): Methyl group at C3.
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Note: Coupling constant J(H5, H6) ≈ 5.5–6.0 Hz.
HPLC Method (Quality Control)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.[1]
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS may be limited, it should be handled as a Category 3 Irritant based on structural analogs (aminopyridines).
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GHS Classification:
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Acute Toxicity, Oral (Category 4).
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Skin Irritation (Category 2).
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Eye Irritation (Category 2A).
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Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).
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Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.
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First Aid:
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Inhalation: Move to fresh air.
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Skin Contact: Wash with soap and water.
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Eye Contact: Rinse cautiously with water for 15 minutes.
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References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted picolinonitriles. Retrieved from [Link]
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Mallon, R., et al. (2004).[2] Identification of 4-anilino-3-quinolinecarbonitrile Inhibitors of MEK1 Kinase. Molecular Cancer Therapeutics. Retrieved from [Link]
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Zhang, N., et al. (2019).[3] Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent BTK Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
